molecular formula C22H24BrN3O3 B4984301 Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate

Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate

Cat. No.: B4984301
M. Wt: 458.3 g/mol
InChI Key: MJFLCVQQBKZQJD-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is a complex organic compound that features a combination of indole and carbamate moieties

Properties

IUPAC Name

tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLCVQQBKZQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate typically involves multiple steps, starting with the preparation of the indole derivative and the bromophenyl carbamate. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Common reagents used in the synthesis include bromine, carbamoyl chloride, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential to mimic natural substrates or inhibitors. It can also serve as a probe in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is unique due to its combination of indole and carbamate functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

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